1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid
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Overview
Description
1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can be used to achieve a good yield of the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1,1,2-Trimethyl-1H-benz[e]indole: Used as a fluorescent probe and in tumor imaging.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 1-Ethyl-5-hydroxy-2,4,7-trimethyl-1H-indole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2,4,7-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)10(16)6-7(2)13(11)15/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
OJQVGPUZRFNHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C(=CC(=C2C)O)C)C(=O)O)C |
Origin of Product |
United States |
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